molecular formula C8H8F2O B039266 4-Ethyl-2,3-difluorophenol CAS No. 124728-38-7

4-Ethyl-2,3-difluorophenol

Cat. No. B039266
M. Wt: 158.14 g/mol
InChI Key: QQRRIMVVXZGZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2,3-difluorophenol is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used as a reagent in organic synthesis and has been found to have potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of 4-Ethyl-2,3-difluorophenol is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. In cancer cells, it is believed to inhibit the activity of certain enzymes that are necessary for cell growth and division.

Biochemical And Physiological Effects

Studies have shown that 4-Ethyl-2,3-difluorophenol can have both positive and negative effects on biochemical and physiological processes. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. However, it has also been found to have toxic effects on certain organs, such as the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethyl-2,3-difluorophenol in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-Ethyl-2,3-difluorophenol. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as a pesticide in agriculture. Studies are needed to determine its effectiveness and environmental impact. Additionally, research is needed to better understand its mechanism of action and potential uses in materials science.

Synthesis Methods

The synthesis of 4-Ethyl-2,3-difluorophenol involves the reaction of 4-ethylphenol with hydrofluoric acid and sulfuric acid. The reaction takes place at a temperature of 60-70°C for several hours, and the resulting product is then purified through distillation and recrystallization. This method has been found to be efficient and yields high-quality 4-Ethyl-2,3-difluorophenol.

Scientific Research Applications

4-Ethyl-2,3-difluorophenol has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been found to have antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. In agriculture, it has been found to have herbicidal properties and can be used as a pesticide. In materials science, it has been studied for its potential use in the production of polymers and other materials.

properties

CAS RN

124728-38-7

Product Name

4-Ethyl-2,3-difluorophenol

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

4-ethyl-2,3-difluorophenol

InChI

InChI=1S/C8H8F2O/c1-2-5-3-4-6(11)8(10)7(5)9/h3-4,11H,2H2,1H3

InChI Key

QQRRIMVVXZGZIF-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(C=C1)O)F)F

Canonical SMILES

CCC1=C(C(=C(C=C1)O)F)F

synonyms

Phenol, 4-ethyl-2,3-difluoro-

Origin of Product

United States

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